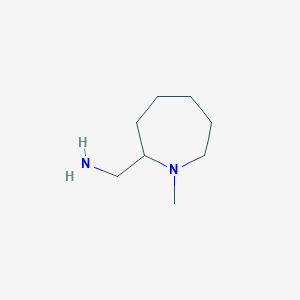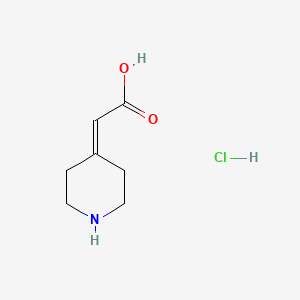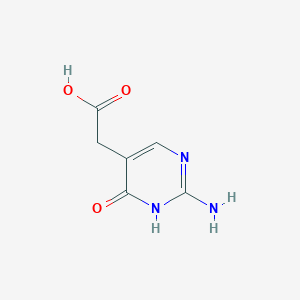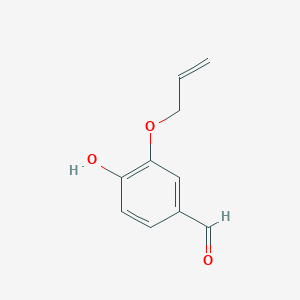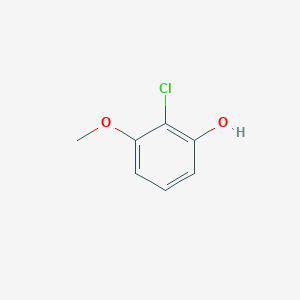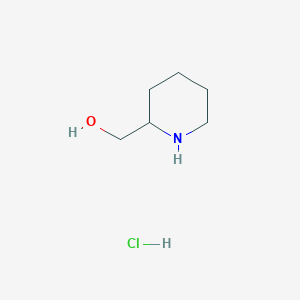
Piperidin-2-ylmethanol hcl
Vue d'ensemble
Description
Piperidin-2-ylmethanol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Piperidin-2-ylmethanol hydrochloride is a derivative where a hydroxymethyl group is attached to the second carbon of the piperidine ring, and it is often used in its hydrochloride salt form to enhance its stability and solubility.
Applications De Recherche Scientifique
Piperidin-2-ylmethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
Target of Action
Piperidin-2-ylmethanol HCl, a derivative of piperidine, is a synthetic fragment used in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with their targets, leading to various changes . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Piperidine derivatives are known to be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The specific pathways affected by this compound and their downstream effects are yet to be determined.
Pharmacokinetics
A stereoisomer of piperidin-2-ylmethanol has been shown to have distinct pharmacokinetic features . The impact of these properties on the bioavailability of this compound is yet to be elucidated.
Result of Action
Piperidine derivatives are known to have biological and pharmacological activity . The specific molecular and cellular effects of this compound’s action are yet to be determined.
Action Environment
The initiation of intramolecular cyclization in piperidine derivatives is known to occur through the activation of various functional groups or bonds, which usually requires the addition of a catalyst, an oxidizing or a reducing agent (depending on the substrate), and the maintenance of the environment .
Orientations Futures
Piperidine derivatives, including Piperidin-2-ylmethanol HCL, have significant potential in the field of drug discovery . They are being utilized in different therapeutic applications, and their synthesis is an important task of modern organic chemistry . The future research directions may include the development of more efficient synthesis methods, exploration of new therapeutic applications, and detailed study of their mechanisms of action .
Analyse Biochimique
Biochemical Properties
Piperidin-2-ylmethanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, Piperidin-2-ylmethanol hydrochloride can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
Piperidin-2-ylmethanol hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Furthermore, Piperidin-2-ylmethanol hydrochloride can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Piperidin-2-ylmethanol hydrochloride involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, Piperidin-2-ylmethanol hydrochloride can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity . These interactions can result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperidin-2-ylmethanol hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Piperidin-2-ylmethanol hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term exposure to Piperidin-2-ylmethanol hydrochloride has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of Piperidin-2-ylmethanol hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, Piperidin-2-ylmethanol hydrochloride can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range results in significant changes in biological activity.
Metabolic Pathways
Piperidin-2-ylmethanol hydrochloride is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, Piperidin-2-ylmethanol hydrochloride can interact with cofactors, such as nicotinamide adenine dinucleotide (NADH), which play a crucial role in redox reactions .
Transport and Distribution
The transport and distribution of Piperidin-2-ylmethanol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cells, Piperidin-2-ylmethanol hydrochloride can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
Piperidin-2-ylmethanol hydrochloride exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, phosphorylation of Piperidin-2-ylmethanol hydrochloride can enhance its nuclear localization, where it can interact with nuclear proteins and influence gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-2-ylmethanol hydrochloride typically involves the reduction of piperidin-2-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions. The resulting piperidin-2-ylmethanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of piperidin-2-ylmethanol hydrochloride may involve multi-step synthesis starting from commercially available piperidine. The process includes steps like hydrogenation, reduction, and acidification, often optimized for large-scale production to ensure high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidin-2-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperidin-2-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to piperidine under strong reducing conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxymethyl group to a chloromethyl group.
Major Products Formed
Oxidation: Piperidin-2-one.
Reduction: Piperidine.
Substitution: Piperidin-2-ylmethyl chloride.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
Piperidin-2-one: An oxidized form of piperidine with a ketone group at the second position.
Piperidin-2-ylmethyl chloride: A derivative where the hydroxymethyl group is replaced with a chloromethyl group.
Uniqueness
Piperidin-2-ylmethanol hydrochloride is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propriétés
IUPAC Name |
piperidin-2-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-5-6-3-1-2-4-7-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMUHLXTZRUZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589264 | |
| Record name | (Piperidin-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56098-47-6 | |
| Record name | (Piperidin-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


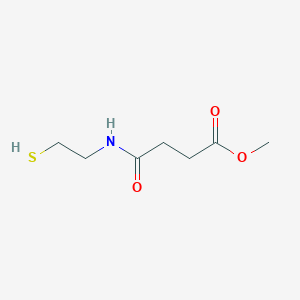

![2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1368974.png)
